molecular formula C18H23NO B14181351 2-(2-tert-Butoxy-2-phenylethyl)aniline CAS No. 919989-10-9

2-(2-tert-Butoxy-2-phenylethyl)aniline

Cat. No.: B14181351
CAS No.: 919989-10-9
M. Wt: 269.4 g/mol
InChI Key: WVQDUGIWKKJUES-UHFFFAOYSA-N
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Description

2-(2-tert-Butoxy-2-phenylethyl)aniline is a chemical compound known for its unique structure and properties It is a sterically hindered aniline derivative, which means it has a bulky group attached to the nitrogen atom of the aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-Butoxy-2-phenylethyl)aniline typically involves the alkylation of aniline with tert-butyl groups. One common method includes the use of methyl tert-butyl ether as the alkylating agent in the presence of a catalyst such as phosphotungstic acid (DTP)/HZSM-5. Another approach involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-Butoxy-2-phenylethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the tert-butyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a palladium catalyst, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(2-tert-Butoxy-2-phenylethyl)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-tert-Butoxy-2-phenylethyl)aniline involves its interaction with specific molecular targets. For example, in copper-catalyzed cross-coupling reactions, the compound acts as a nucleophile, transferring an amino group to the target molecule, resulting in the formation of a new carbon-nitrogen bond. This process involves the activation of the compound by the catalyst, followed by the transfer of the functional group to the substrate.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butylaniline: Another sterically hindered aniline with similar properties and applications.

    2-(Tert-butoxy)aniline: Shares structural similarities and participates in similar chemical reactions.

Uniqueness

2-(2-tert-Butoxy-2-phenylethyl)aniline is unique due to its specific tert-butoxy and phenylethyl groups, which provide distinct steric and electronic properties. These properties make it particularly useful in selective chemical reactions and as a precursor for complex molecule synthesis.

Properties

CAS No.

919989-10-9

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxy]-2-phenylethyl]aniline

InChI

InChI=1S/C18H23NO/c1-18(2,3)20-17(14-9-5-4-6-10-14)13-15-11-7-8-12-16(15)19/h4-12,17H,13,19H2,1-3H3

InChI Key

WVQDUGIWKKJUES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(CC1=CC=CC=C1N)C2=CC=CC=C2

Origin of Product

United States

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